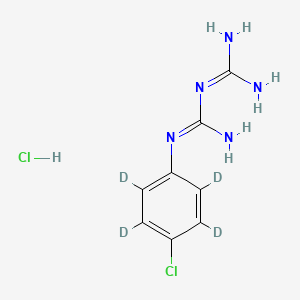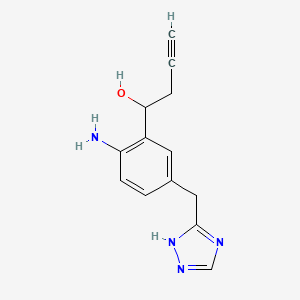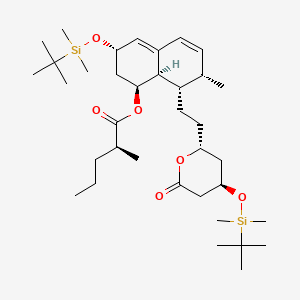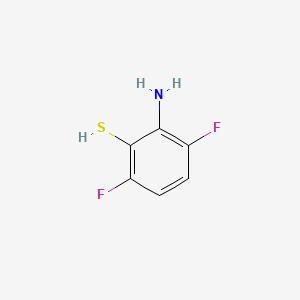
Mexiletine-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mexiletine-d6 Hydrochloride is a deuterated form of Mexiletine Hydrochloride, a class 1B antiarrhythmic agent. It is used primarily in the treatment of ventricular arrhythmias. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mexiletine-d6 Hydrochloride involves the deuteration of Mexiletine. The process typically includes the following steps:
Deuteration of Starting Material: The starting material, often a precursor to Mexiletine, is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Mexiletine-d6: The deuterated intermediate is then reacted with appropriate reagents to form Mexiletine-d6.
Hydrochloride Formation: Finally, Mexiletine-d6 is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of the starting material are deuterated using deuterium gas and a suitable catalyst.
Reaction Optimization: The reaction conditions are optimized to ensure high yield and purity of Mexiletine-d6.
Purification and Crystallization: The product is purified through crystallization and other separation techniques to obtain this compound in its pure form.
化学反应分析
Types of Reactions
Mexiletine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Mexiletine-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Mexiletine-d6 to its reduced forms.
Substitution: Mexiletine-d6 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
Mexiletine-d6 Hydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.
Metabolic Pathway Analysis: Researchers use Mexiletine-d6 to study the metabolic pathways and identify metabolites.
Drug Interaction Studies: It helps in understanding how Mexiletine interacts with other drugs at the molecular level.
Biological Research: Used in studies related to cardiac arrhythmias and other medical conditions.
作用机制
Mexiletine-d6 Hydrochloride works by inhibiting the inward sodium current required for the initiation and conduction of impulses in the heart. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing arrhythmias. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of cardiac action potentials.
相似化合物的比较
Similar Compounds
Lidocaine: Another class 1B antiarrhythmic agent with similar properties but different pharmacokinetics.
Amiodarone: A class III antiarrhythmic agent with broader applications but different mechanisms.
Propranolol: A beta-blocker with antiarrhythmic properties but different molecular targets.
Uniqueness
Mexiletine-d6 Hydrochloride is unique due to its deuterated nature, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies. Its stability and ability to be tracked precisely make it a valuable tool in scientific research.
属性
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i3D3,7D2,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-SJPQGYSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=CC=C1C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)




amino}ethan-1-ol](/img/structure/B589810.png)





